4-Chlorobutyronitrile
Overview
Description
4-Chlorobutyronitrile is an organic compound with the molecular formula ClCH₂CH₂CH₂CN. It is a bifunctional molecule containing both chloro and cyano functional groups. This compound is a colorless liquid and is known for its use in various chemical syntheses .
Mechanism of Action
Target of Action
4-Chlorobutyronitrile is a bifunctional molecule with both chloro and cyano functional groups . It has been used as a starting material to prepare 2-phenylpyrrolidine , which is a chief precursor to a family of compounds called pyrroloisoquinolines . These compounds are known to have BAT substrate reuptake inhibitor properties , suggesting that the primary targets of this compound are likely to be the reuptake transporters of biogenic amines such as serotonin and catecholamines .
Mode of Action
Given its role as a precursor to biogenic amine reuptake inhibitors , it can be inferred that it may interact with its targets (the reuptake transporters) to inhibit the reuptake of biogenic amines. This would result in an increased synaptic concentration of these neurotransmitters, thereby enhancing their signaling .
Biochemical Pathways
Considering its role as a precursor to biogenic amine reuptake inhibitors , it can be inferred that it may affect the biochemical pathways involving biogenic amines such as serotonin and catecholamines. The downstream effects of this could include enhanced neurotransmission and potential therapeutic effects in the treatment of CNS diseases and eating disorders .
Pharmacokinetics
Given its use in the synthesis of pharmaceutical compounds , it can be inferred that it has suitable pharmacokinetic properties that allow it to be effectively utilized in the body
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its role as a precursor to biogenic amine reuptake inhibitors . By inhibiting the reuptake of biogenic amines, this compound could potentially enhance neurotransmission and exert therapeutic effects in the treatment of CNS diseases and eating disorders .
Biochemical Analysis
Biochemical Properties
It is known that 4-Chlorobutyronitrile is a precursor to the drugs buflomedil and buspirone
Cellular Effects
Given its role as a precursor to certain drugs , it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to be involved in the synthesis of certain drugs , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. While it is known to be a precursor to certain drugs
Preparation Methods
4-Chlorobutyronitrile can be synthesized through several methods:
Chemical Reactions Analysis
4-Chlorobutyronitrile undergoes various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles.
Cyclization Reactions: When reacted with sodium amide in liquid ammonia, this compound can form cyclopropyl cyanide.
Common Reagents and Conditions: Typical reagents include sodium cyanide, potassium cyanide, and sodium amide. Reaction conditions often involve inert atmospheres and controlled temperatures.
Major Products: Products from these reactions include cyclopropanecarbonitrile and other substituted nitriles.
Scientific Research Applications
4-Chlorobutyronitrile has several applications in scientific research:
Biology and Medicine: Its derivatives are explored for potential therapeutic applications.
Comparison with Similar Compounds
4-Chlorobutyronitrile can be compared with other similar compounds:
Similar Compounds: 4-Bromobutyronitrile, 3-Bromopropionitrile, and Cyclopropanecarbonitrile.
Uniqueness: The presence of both chloro and cyano functional groups in this compound makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-chlorobutanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN/c5-3-1-2-4-6/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCFBWSVQWGOJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC#N)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060850 | |
Record name | 4-Chlorobutyronitrile | |
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Molecular Weight |
103.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to light yellow liquid; [CHRIS] Colorless liquid; [Alfa Aesar MSDS] | |
Record name | 4-Chlorobutyronitrile | |
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Vapor Pressure |
1.0 [mmHg] | |
Record name | 4-Chlorobutyronitrile | |
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CAS No. |
628-20-6 | |
Record name | 4-Chlorobutyronitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=628-20-6 | |
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Record name | 4-Chlorobutyronitrile | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628206 | |
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Record name | 4-Chlorobutyronitrile | |
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Record name | Butanenitrile, 4-chloro- | |
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Record name | 4-Chlorobutyronitrile | |
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Record name | 4-chlorobutyronitrile | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.029 | |
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Record name | 4-CHLOROBUTYRONITRILE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JDK6275GP | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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